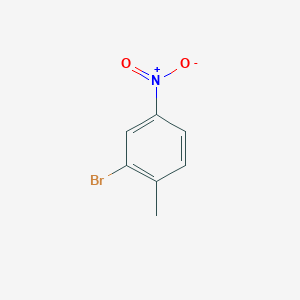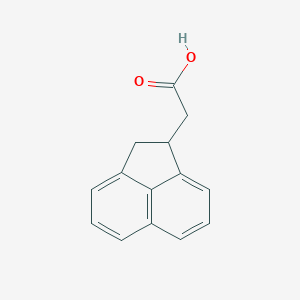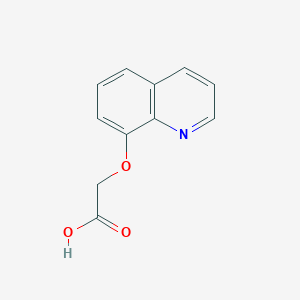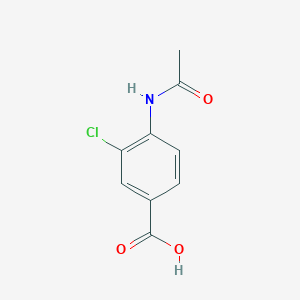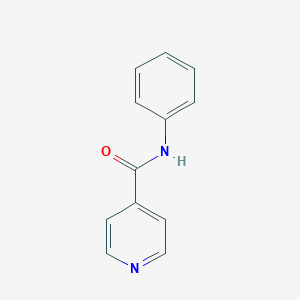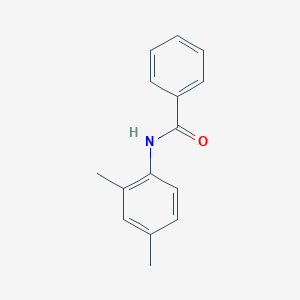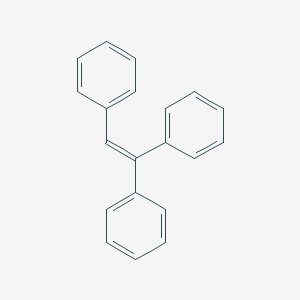![molecular formula C8H3N3O2S B188886 2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile CAS No. 84653-70-3](/img/structure/B188886.png)
2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as 'NTMD' and has been studied extensively for its potential use in various fields, including medicinal chemistry, material science, and biological research.
科学的研究の応用
NTMD has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NTMD has been shown to exhibit significant antioxidant and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases due to its ability to inhibit the activity of specific enzymes and proteins.
In material science, NTMD has been studied for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique optical and electronic properties, making it a promising candidate for the development of new materials for use in electronic devices.
作用機序
The mechanism of action of NTMD is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. NTMD has also been shown to inhibit the activity of β-amyloid, a protein that is involved in the development of Alzheimer's disease.
生化学的および生理学的効果
NTMD has been shown to exhibit significant antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of specific enzymes and proteins, making it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand the biochemical and physiological effects of NTMD.
実験室実験の利点と制限
One of the main advantages of NTMD is its unique properties, which make it a promising candidate for use in various fields of scientific research. However, the synthesis of NTMD is a complex process that requires specialized equipment and expertise, which can limit its use in some labs. Additionally, more research is needed to fully understand the potential limitations of NTMD.
将来の方向性
NTMD has the potential to be used in various fields of scientific research, including medicinal chemistry, material science, and biological research. Future research should focus on further understanding the mechanism of action of NTMD, as well as its potential use in the treatment of various diseases. Additionally, more research is needed to fully understand the potential limitations of NTMD and to develop new and improved synthesis methods for this compound.
合成法
The synthesis of NTMD is a complex process that involves several steps. The most commonly used method for synthesizing NTMD is the Knoevenagel condensation reaction. This reaction involves the condensation of malononitrile with 5-nitrothiophene-2-carbaldehyde in the presence of a base catalyst such as piperidine or triethylamine. The resulting product is then purified using column chromatography or recrystallization to obtain pure NTMD.
特性
CAS番号 |
84653-70-3 |
|---|---|
製品名 |
2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile |
分子式 |
C8H3N3O2S |
分子量 |
205.2 g/mol |
IUPAC名 |
2-[(5-nitrothiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H3N3O2S/c9-4-6(5-10)3-7-1-2-8(14-7)11(12)13/h1-3H |
InChIキー |
WXXTURWZZJSFKU-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C#N |
正規SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C#N |
その他のCAS番号 |
84653-70-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



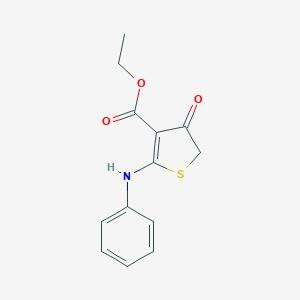
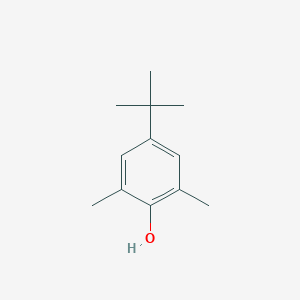
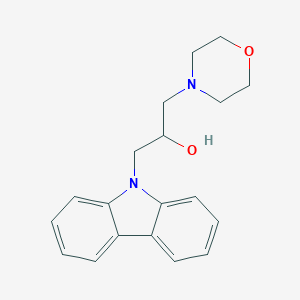
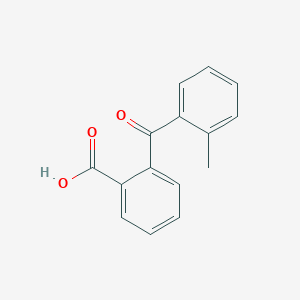
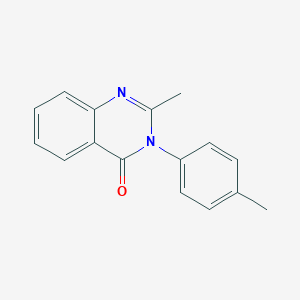
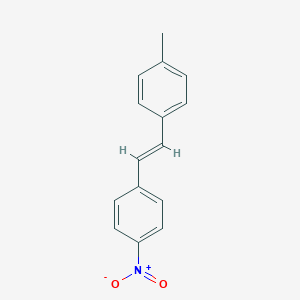
![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
